1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid 1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 85187-25-3
VCID: VC17036853
InChI: InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40)
SMILES:
Molecular Formula: C32H53N3O5S
Molecular Weight: 591.8 g/mol

1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid

CAS No.: 85187-25-3

Cat. No.: VC17036853

Molecular Formula: C32H53N3O5S

Molecular Weight: 591.8 g/mol

* For research use only. Not for human or veterinary use.

1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid - 85187-25-3

Specification

CAS No. 85187-25-3
Molecular Formula C32H53N3O5S
Molecular Weight 591.8 g/mol
IUPAC Name 1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid
Standard InChI InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40)
Standard InChI Key OTTPKZJATIFDTG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s molecular formula is C₃₂H₅₃N₃O₅S, with a molecular weight of 591.84532 g/mol . Its structure integrates three key moieties:

  • A benzyl-substituted pyrazol-5-one ring: The 1-benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl group features a five-membered heterocycle with a ketone at position 5 and a benzyl group at position 1. This moiety is structurally analogous to 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazol (CAS 729-19-1), which shares the pyrazoline core but lacks the extended alkyl chain and sulphonic acid group .

  • A docosane-derived acyl chain: The 22-carbon alkyl chain (docosane) is functionalized with an amide bond at position 1 and a sulphonic acid group at position 2. The sulphonic acid group enhances water solubility, a critical feature for bioavailability in pharmaceutical formulations.

  • Sulphonic acid group: Positioned at carbon 2 of the docosane chain, this group confers strong acidity (pKa ~1–2), enabling salt formation and ionic interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight591.84532 g/mol
Assay Purity≥99%
AppearanceWhite powder
SolubilityWater-soluble (sulphonic acid)Inferred
Storage ConditionsAmbient temperature

Pharmaceutical Applications and Mechanistic Hypotheses

The compound’s primary use lies in the pharmaceutical industry, though exact indications remain undisclosed . Based on structural analogs:

  • Surfactant Properties: The amphiphilic structure (hydrophobic docosane chain + hydrophilic sulphonic acid) suggests utility as a drug delivery enhancer, improving solubility of lipophilic active ingredients.

  • Enzyme Inhibition: Pyrazol-5-one derivatives are known inhibitors of cyclooxygenase (COX) and xanthine oxidase. For example, 3-amino-1H-pyrazol-5-ol (CAS 53666-79-8) exhibits antioxidant activity via radical scavenging .

  • Antimicrobial Activity: Long alkyl chains (e.g., docosane) disrupt microbial membranes, while sulphonic acids enhance cellular uptake.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Pyrazole Derivatives

Compound (CAS)Molecular FormulaKey FeaturesApplications
85187-25-3C₃₂H₅₃N₃O₅S22-carbon chain, sulphonic acidPharmaceutical
729-19-1C₁₆H₁₆N₂Benzyl, phenyl substituentsOrganic synthesis
53666-79-8 (3-Amino-1H-pyrazol-5-ol)C₃H₅N₃OAmino, hydroxyl groupsAntioxidant research

The elongated alkyl chain in CAS 85187-25-3 distinguishes it from shorter-chain pyrazoles, likely optimizing lipid membrane interaction for targeted drug delivery.

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism, particularly the cleavage of the amide bond in vivo.

  • Structure-Activity Relationships (SAR): Modify the docosane chain length or sulphonic acid position to enhance efficacy.

  • Patent Analysis: Explore WIPO PATENTSCOPE for undisclosed therapeutic applications linked to this structure .

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